Superior Enantiomeric Activity of R-Methocarbamol Over Racemic Mixture
The R-(+)-enantiomer of methocarbamol exhibits significantly higher muscle relaxant activity compared to the racemic mixture or the S-(-)-enantiomer [1]. In a rotarod test, mice treated with the R-enantiomer demonstrated superior performance, indicating that the racemic mixture used clinically contains a less active enantiomer that may contribute to non-specific effects.
| Evidence Dimension | Muscle Relaxant Activity |
|---|---|
| Target Compound Data | (+)-R-methocarbamol shows higher activity than racemic mixture |
| Comparator Or Baseline | Racemic methocarbamol (clinical product) |
| Quantified Difference | Qualitatively superior, quantitative difference not specified in abstract |
| Conditions | Intraperitoneal administration in mice; rotarod test |
Why This Matters
This demonstrates that the clinical racemic product contains a less active stereoisomer, implying that an enantiopure R-methocarbamol formulation could offer greater potency and potentially a wider therapeutic window.
- [1] Souri E, Sharifzadeh M, Farsam H, Gharavi N. Muscle Relaxant Activity of Methocarbamol Enantiomers in Mice. J Pharm Pharmacol. 1999;51(7):853-855. View Source
